molecular formula C17H33N3O B2921722 (E)-4-(Dimethylamino)-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]but-2-enamide CAS No. 2411323-89-0

(E)-4-(Dimethylamino)-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]but-2-enamide

Cat. No. B2921722
CAS RN: 2411323-89-0
M. Wt: 295.471
InChI Key: NNCMPKAGMZBTQQ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]but-2-enamide is a chemical compound that belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). It is commonly referred to as Duloxetine and is used in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.

Mechanism of Action

Duloxetine works by inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of Duloxetine.
Biochemical and Physiological Effects:
Duloxetine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, as well as to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

Duloxetine has several advantages for use in laboratory experiments. It is readily available and has a well-established mechanism of action. However, it also has several limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on Duloxetine. These include investigating its potential use in the treatment of other psychiatric and neurological disorders, as well as exploring its potential for use in combination with other drugs. Additionally, research could focus on developing new formulations of Duloxetine that improve its efficacy and reduce its potential for side effects.

Synthesis Methods

The synthesis of Duloxetine involves a multi-step process that includes the reaction of 3-methyl-4-(dimethylamino)-phenol with 3-chloro-1-(3-ethyl-piperidin-1-yl)-propan-1-one, followed by the reaction of the resulting intermediate with but-2-enamide. The final product is obtained after purification and isolation.

Scientific Research Applications

Duloxetine has been extensively studied for its therapeutic potential in the treatment of various psychiatric and neurological disorders. It has been shown to be effective in reducing symptoms of depression, anxiety, and chronic pain. Additionally, it has been investigated for its potential use in the treatment of stress urinary incontinence.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O/c1-6-15-9-7-12-20(13-15)17(2,3)14-18-16(21)10-8-11-19(4)5/h8,10,15H,6-7,9,11-14H2,1-5H3,(H,18,21)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCMPKAGMZBTQQ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(C1)C(C)(C)CNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCCN(C1)C(C)(C)CNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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